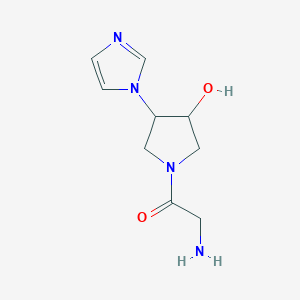

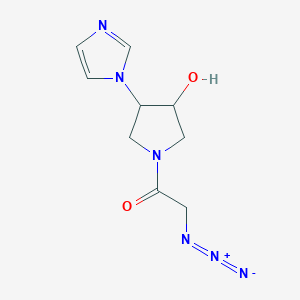

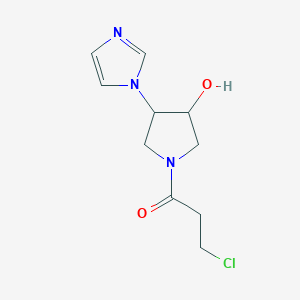

2-amino-1-(3-hidroxi-4-(1H-imidazol-1-il)pirrolidin-1-il)etan-1-ona

Descripción general

Descripción

“2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one” is a complex chemical compound used in scientific research. It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . The first synthesis of imidazole was made by glyoxal and ammonia . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los compuestos que contienen imidazol, como el 2-amino-1-(3-hidroxi-4-(1H-imidazol-1-il)pirrolidin-1-il)etan-1-ona , se ha descubierto que exhiben propiedades antibacterianas . Por ejemplo, los derivados de 1, 3-diazol han mostrado actividad antibacteriana .

Actividad Antimicobacteriana

Estos compuestos también tienen propiedades antimicobacterianas . Esto los hace potencialmente útiles en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis .

Propiedades Antiinflamatorias

Se ha informado que los derivados del imidazol poseen propiedades antiinflamatorias . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades inflamatorias .

Actividad Antitumoral

La actividad antitumoral de los compuestos que contienen imidazol es otra área de investigación significativa . Esto sugiere posibles aplicaciones en la terapia contra el cáncer .

Propiedades Antidiabéticas

También se ha informado que los derivados del imidazol exhiben propiedades antidiabéticas . Esto sugiere posibles aplicaciones en el tratamiento de la diabetes .

Propiedades Antialérgicas

Estos compuestos han mostrado propiedades antialérgicas , lo que sugiere posibles aplicaciones en el tratamiento de reacciones alérgicas .

Propiedades Antivirales

Los compuestos que contienen imidazol han demostrado propiedades antivirales . Por ejemplo, el etil 1 H -indol-3-carboxilato mostró actividad antiviral en células Huh-7.5 .

Propiedades Antioxidantes

Finalmente, se ha descubierto que estos compuestos poseen propiedades antioxidantes . Esto sugiere posibles aplicaciones en la prevención de enfermedades relacionadas con el estrés oxidativo .

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, it’s likely that research into imidazole and its derivatives, including “2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one”, will continue to be a significant area of interest in the future .

Mecanismo De Acción

Target of action

Imidazole and pyrrolidine derivatives are known to interact with a variety of biological targets. For example, imidazole is a core structure in many biologically active compounds such as histidine, purine, and histamine . Pyrrolidine is also a common scaffold in many bioactive compounds .

Mode of action

The mode of action of imidazole and pyrrolidine derivatives can vary widely depending on the specific compound and its targets. For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Biochemical pathways

The biochemical pathways affected by these compounds can also vary widely. For example, imidazole derivatives can affect pathways related to inflammation, cancer, diabetes, and viral infections .

Pharmacokinetics

The ADME properties of these compounds can depend on their specific structures. Generally, imidazole is highly soluble in water and other polar solvents, which can influence its absorption and distribution .

Result of action

The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and metabolic processes, depending on the specific targets and pathways affected .

Action environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .

Análisis Bioquímico

Biochemical Properties

2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity and protein function . This compound may interact with enzymes such as oxidoreductases and transferases, affecting their catalytic activities. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function.

Cellular Effects

The effects of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This can result in altered gene expression profiles and metabolic fluxes, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one exerts its effects through various mechanisms. The imidazole ring can bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation and activity. Additionally, the compound may interact with DNA and RNA, influencing gene expression and protein synthesis. The hydroxyl group can also participate in redox reactions, further modulating cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These products can have different biological activities, potentially affecting the outcomes of in vitro and in vivo studies. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it may cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects may also be observed, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one is involved in various metabolic pathways. It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . The compound can also interact with cofactors such as NADH and FAD, influencing metabolic fluxes and metabolite levels. These interactions can have significant effects on cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, such as solute carrier (SLC) proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and biological activity.

Subcellular Localization

The subcellular localization of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one is critical for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . In these compartments, it can interact with specific biomolecules, modulating their activities and functions. The localization of the compound can also influence its stability and degradation.

Propiedades

IUPAC Name |

2-amino-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-3-9(15)13-4-7(8(14)5-13)12-2-1-11-6-12/h1-2,6-8,14H,3-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEPVUXFZJPVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CN)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

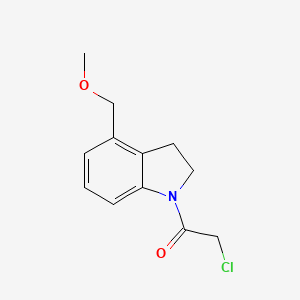

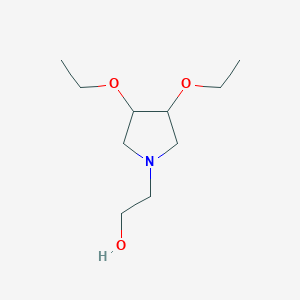

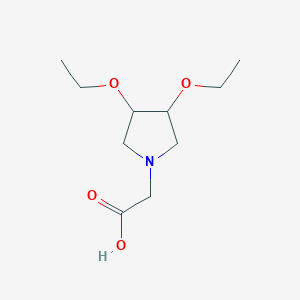

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)